molecular formula C10H6F3NO B1303349 5-[3-(Trifluoromethyl)phenyl]isoxazole CAS No. 387824-53-5

5-[3-(Trifluoromethyl)phenyl]isoxazole

Cat. No. B1303349
M. Wt: 213.16 g/mol
InChI Key: FFWHCRKHMWGIBJ-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]isoxazole is a compound that belongs to the class of isoxazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The trifluoromethyl group attached to the phenyl ring at the 3-position indicates the presence of three fluorine atoms, which can significantly affect the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of 5-[3-(Trifluoromethyl)phenyl]isoxazole and related compounds has been explored through various methods. One approach involves the regioselective reactions of functionalized halogenoximes to produce 5-fluoroalkyl-substituted isoxazoles, including 5-trifluoromethylisoxazoles . Another method includes the synthesis of 5-(tributylstannyl)isoxazoles through 1,3-dipolar cycloaddition reactions, which can be further functionalized to produce various substituted isoxazoles . Additionally, the synthesis of isoxazole triflones, which are precursors to various isoxazole derivatives, has been achieved through the reaction of α-triflyl ketones with imidoyl chlorides .

Molecular Structure Analysis

The molecular structure of isoxazoles, including those with a trifluoromethyl group, is characterized by the five-membered isoxazole ring. The presence of substituents like the trifluoromethyl group can influence the tautomerism and basicity of the compound . The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the reactivity and stability of the molecule.

Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions, including cycloadditions, halogenations, and nucleophilic substitutions. For instance, 5-trifluoromethyl-2-isoxazoline derivatives have been synthesized via diastereoselective trifluoromethylation and halogenation of isoxazole triflones . The photochemistry of isoxazoles has also been studied, revealing insights into the isomerization and transformation processes under light irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-[3-(Trifluoromethyl)phenyl]isoxazole are influenced by the trifluoromethyl group, which imparts a high degree of electronegativity and lipophilicity to the molecule. This can affect the compound's solubility, boiling point, and reactivity. The presence of the trifluoromethyl group can also enhance the stability of the compound and its resistance to metabolic degradation, which is beneficial in the development of pharmaceuticals .

Scientific Research Applications

Tautomerism and Basicity Studies

  • 5-Hydroxyisoxazoles, including derivatives like 5-[3-(Trifluoromethyl)phenyl]isoxazole, exhibit unique tautomeric forms in different solvents, and their basicity has been recorded. These studies are essential in understanding the chemical behavior of such compounds (Boulton & Katritzky, 1961).

Synthesis and Characterization

  • Efficient synthetic methods for derivatives of 5-[3-(Trifluoromethyl)phenyl]isoxazole have been developed, which are crucial for pharmaceutical and chemical applications (Strekowski & Lin, 1997).

Antiparasitic and Antimicrobial Applications

  • Derivatives of 5-[3-(Trifluoromethyl)phenyl]isoxazole have shown potential as antiparasiticides and have also exhibited significant antibacterial and antifungal activities (Kawai et al., 2014), (Sanjeeva et al., 2022).

Potential in Cancer Therapy

  • N-phenyl-5-carboxamidyl isoxazole derivatives have been studied for their effectiveness against colon cancer. Specific compounds have shown activity against colon tumor cells, indicating their potential in chemotherapy (Shaw et al., 2012).

Future Directions

The future directions for “5-[3-(Trifluoromethyl)phenyl]isoxazole” and similar compounds could involve further exploration of their synthesis methods and potential biological activities. Given the wide range of activities exhibited by isoxazole derivatives, there may be potential for the development of new drugs based on these compounds .

properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7(6-8)9-4-5-14-15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWHCRKHMWGIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Trifluoromethyl)phenyl]isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Sanjeeva, N Reddy… - Research Journal of …, 2022 - researchgate.net
Novel 1, 5-disubstituted pyrazole and isoxazole derivatives like(5-(3-(trifluoromethyl) phenyl) isoxazol-3-yl)(4-(substitutedphenyl) piperazin-1-yl) methanone 5a-e, 5-(3-(trifluoromethyl) …
Number of citations: 0 www.researchgate.net
AAG Fernandes, AF da Silva… - European Journal of …, 2019 - Wiley Online Library
A general platform for the conversion of isoxazol‐5‐ones to 3,5‐disubstituted isoxazoles has been developed via a two‐step strategy. The first step leads to the formation of 5‐(pseudo)…
Y He, Y **e, Y Wang, X Bin, D Hu, H Wang, Y Pan - RSC advances, 2016 - pubs.rsc.org
A novel and efficient TEMPO-catalyzed synthesis of 5-substituted isoxazoles from propargylic ketones and TMSN3 via a radical mechanism process is described. This methodology …
Number of citations: 25 pubs.rsc.org
J Hou, X Zhang, W Yu, J Chang - Chinese Journal of Organic …, 2018 - sioc-journal.cn
A variety of mono-, di-, and tri-substituted (aryl, alkyl, and/or alkenyl) isoxazoles were synthesized from readily accessible α, β-unsaturated oximes via I 2-mediated oxidative CO bond …
Number of citations: 4 sioc-journal.cn
侯姣, 张新婷, 于文全, 常俊标 - 有机化学, 2018 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: wenquan_yu@zzu.edu.cn; changjunbiao@zzu.edu.cn Received June 16, …
Number of citations: 2 sioc-journal.cn

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